
N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine is a derivative of acridine, a class of compounds known for their intercalative properties with DNA. This compound is notable for its potential cytostatic and antitumor activities, making it a subject of interest in cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine typically involves the nitration of 9-(dimethylaminopropylamino)acridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale, with additional steps to purify the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 2-Amino-9-(dimethylaminopropylamino)acridine.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine has several applications in scientific research:
Wirkmechanismus
The primary mechanism of action of N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine involves its intercalation into DNA, where it inserts itself between the base pairs of the DNA helix. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. Additionally, the nitro group can undergo reduction to form reactive intermediates that covalently bind to DNA, leading to cytotoxic effects and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Nitro-9-(dimethylaminopropylamino)acridine (Nitracrine): Known for its antitumor activities and selective toxicity to hypoxic cells.
3-Nitro-9-(dimethylaminopropylamino)acridine: Exhibits similar mutagenic properties but with different frameshift mutation profiles.
4-Nitro-9-(dimethylaminopropylamino)acridine: Less effective in inducing frameshift mutations compared to the 2- and 3-nitro isomers.
Uniqueness: N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine is unique due to its specific position of the nitro group, which influences its DNA intercalation properties and mutagenic potential. Its ability to form covalent DNA adducts distinguishes it from simple intercalating agents .
Eigenschaften
CAS-Nummer |
6237-22-5 |
---|---|
Molekularformel |
C18H20N4O2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-(2-nitroacridin-9-yl)propane-1,3-diamine |
InChI |
InChI=1S/C18H20N4O2/c1-21(2)11-5-10-19-18-14-6-3-4-7-16(14)20-17-9-8-13(22(23)24)12-15(17)18/h3-4,6-9,12H,5,10-11H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
YBGPLGCFHRTAJZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC1=C2C=C(C=CC2=NC3=CC=CC=C31)[N+](=O)[O-] |
Kanonische SMILES |
CN(C)CCCNC1=C2C=C(C=CC2=NC3=CC=CC=C31)[N+](=O)[O-] |
Key on ui other cas no. |
6237-22-5 |
Verwandte CAS-Nummern |
6237-23-6 (di-hydrochloride) |
Synonyme |
2-nitro-9-(3'-N,N-dimethylaminopropyl)aminoacridine C 264 C 264 dihydrochloride C-264 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.